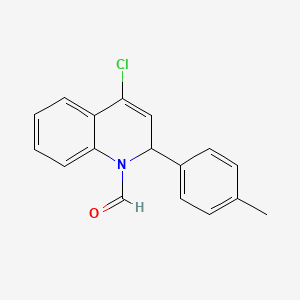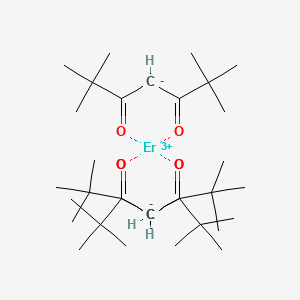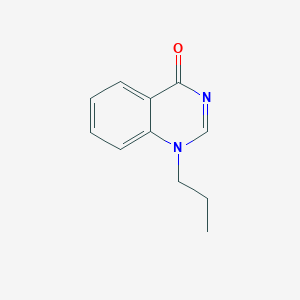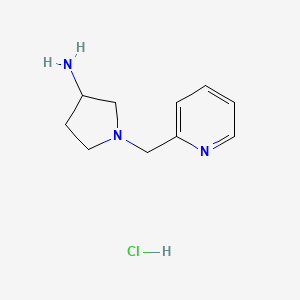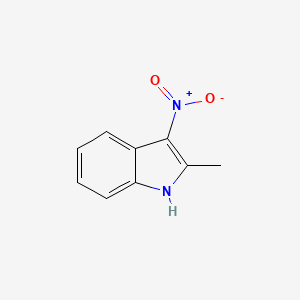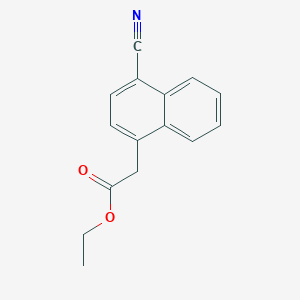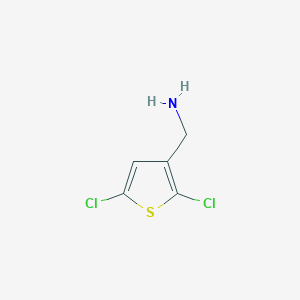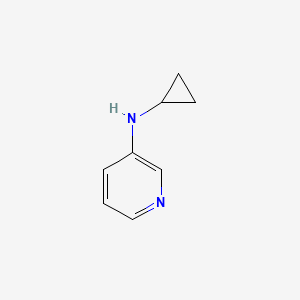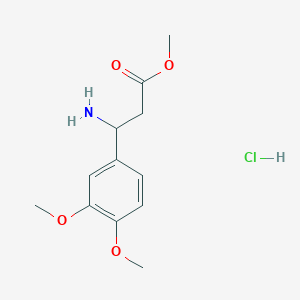
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride
Vue d'ensemble
Description
“Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride” is a chemical compound . It is related to 3,4-Dimethoxyphenethylamine, a major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The InChI code for a similar compound, “methyl 3-amino-3- (3-methoxyphenyl)propanoate hydrochloride”, is provided .Applications De Recherche Scientifique
Neurochemistry and Neurotoxicity Research
Studies involving analogs of Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride, such as 3,4-Methylenedioxymethamphetamine (MDMA), offer insights into neurochemical effects and potential neurotoxicity. These compounds are utilized in understanding the mechanisms of neurotransmitter release, receptor interactions, and the long-term impact on neuronal function. This research provides a foundation for developing therapeutic strategies against neurodegenerative diseases and psychiatric disorders (McKenna & Peroutka, 1990).
Enzymology and Metabolic Pathways
The enzymatic breakdown and metabolic pathways of structurally similar compounds, like aspartame's aspartyl moiety, have been extensively studied. These investigations reveal how such substances are processed within the body, converting to CO2 or being incorporated into various biological molecules. Understanding these pathways is crucial for assessing the safety and physiological effects of new chemical entities (Ranney & Oppermann, 1979).
Pharmacological Mechanisms
Research into compounds with similar structures has also shed light on pharmacological mechanisms, such as tramadol's action on opioid receptors and its influence on monoamine reuptake. These studies can inform the development of novel analgesics and psychotherapeutic agents, highlighting potential applications for this compound in designing drugs with targeted effects (Mimami, 2005).
Environmental Impact and Toxicology
The environmental fate and toxicological profile of chemical analogs, such as chlorophenols and organochlorine compounds, have been assessed to understand their impact on aquatic ecosystems and human health. This body of research is vital for evaluating the safety of new chemicals before their industrial application and environmental release (Krijgsheld & Gen, 1986).
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
Compounds with similar structures have been shown to influence monoamine oxidase
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride, it is recommended to be stored at room temperature .
Propriétés
IUPAC Name |
methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3;/h4-6,9H,7,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJYRSLAXYCOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

